molecular formula C20H25N3O4 B4117786 2-(1-adamantylacetyl)-N-1,3-benzodioxol-5-ylhydrazinecarboxamide

2-(1-adamantylacetyl)-N-1,3-benzodioxol-5-ylhydrazinecarboxamide

Cat. No. B4117786
M. Wt: 371.4 g/mol
InChI Key: DVWYJYNMKOAMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantylacetyl)-N-1,3-benzodioxol-5-ylhydrazinecarboxamide, commonly known as ABDH, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. ABDH is a hydrazinecarboxamide derivative that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments.

Mechanism of Action

The mechanism of action of ABDH is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. ABDH has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ABDH has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, as well as inhibit the production of pro-inflammatory cytokines. ABDH has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

ABDH has a number of potential advantages for use in lab experiments. It has been shown to have activity against a number of cancer cell lines, making it a potentially useful tool for studying cancer biology. ABDH has also been shown to have anti-inflammatory effects, making it a potentially useful tool for studying inflammation. However, there are also potential limitations to using ABDH in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are a number of future directions for research on ABDH. One direction is to further study its mechanism of action, in order to better understand how it works and how it can be used in drug development. Another direction is to study its potential use in combination with other drugs, in order to enhance its activity against cancer cells. Additionally, further studies are needed to fully understand the potential advantages and limitations of using ABDH in lab experiments.

Scientific Research Applications

ABDH has been studied for its potential applications in drug discovery and development. It has been shown to have activity against a number of cancer cell lines, including breast, ovarian, and lung cancer cells. ABDH has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-[[2-(1-adamantyl)acetyl]amino]-3-(1,3-benzodioxol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c24-18(10-20-7-12-3-13(8-20)5-14(4-12)9-20)22-23-19(25)21-15-1-2-16-17(6-15)27-11-26-16/h1-2,6,12-14H,3-5,7-11H2,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWYJYNMKOAMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NNC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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